Dimepranol acedoben

Übersicht

Beschreibung

Es ist eine Kombination aus Inosin und Dimepranol Acedoben (ein Salz aus Acetamidobenzoesäure und Dimethylaminoisopropanol) im Verhältnis 1:3 . Diese Verbindung wird hauptsächlich in europäischen Ländern zur Behandlung akuter Virusinfektionen wie der Erkältung eingesetzt .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: This compound wird durch die Kombination von Inosin mit einem Salz aus 4-Acetamidobenzoesäure und N,N-Dimethylamino-2-propanol im molaren Verhältnis 1:3 synthetisiert . Die Synthese beinhaltet die Bildung eines kristallinen Pulvers mit einer weißen bis cremefarbenen Farbe und einem charakteristischen Geruch . Die Verbindung ist frei in Wasser löslich und schwer löslich in Methanol, Aceton und Ethanol .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet das Nassgranulierungsverfahren, um die schlechten Komprimierungseigenschaften des Pulvers zu überwinden und Tabletten mit hoher Dosierung herzustellen . Verschiedene Bindemittel und Sprengmittel, wie z. B. Povidon K-30, K-25, Weizenstärke und Mannitol, werden in der Formulierung verwendet . Das optimale Gleitmittel für die Produktion ist Glycerin Dibehenat mit einer Konzentration von 3,08 % .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimepranol acedoben is synthesized by combining inosine with a salt of 4-acetamidobenzoic acid and N,N-dimethylamino-2-propanol in a molar ratio of 1:3 . The synthesis involves the formation of a crystalline powder with a white to cream color and a characteristic odor . The compound is freely soluble in water and sparingly soluble in methanol, acetone, and ethanol .

Industrial Production Methods: The industrial production of this compound involves the wet granulation process to overcome the poor compression properties of the powder and produce high-dose tablets . Various binders and disintegrants, such as Povidone K-30, K-25, wheat starch, and mannitol, are used in the formulation . The optimal lubricant for the production is glycerol dibehenate at a concentration of 3.08% .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dimepranol Acedoben unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind für seine immunmodulatorischen und antiviralen Eigenschaften unerlässlich.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nucleophile . Die Reaktionen laufen in der Regel unter milden Bedingungen ab, um die Integrität der Verbindung zu erhalten .

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus den Reaktionen von this compound entstehen, umfassen verschiedene Metaboliten, die zu seinen immunmodulatorischen und antiviralen Wirkungen beitragen .

Wissenschaftliche Forschungsanwendungen

Immunomodulatory Effects

IAD is primarily recognized for its role in enhancing immune responses, particularly in conditions associated with viral infections. Clinical studies have demonstrated its ability to increase the natural killer (NK) cell component of circulating lymphocytes, which plays a crucial role in the body's defense against viral pathogens.

Clinical Study Overview

A clinical trial involving ten healthy volunteers assessed the impact of IAD on various lymphocyte subsets over 14 days. Key findings included:

- Increase in NK Cells : Participants exhibited a significant rise in NK cells within 1.5 hours of administration, with sustained elevation observed throughout the study.

- Lymphocyte Subset Changes : The study monitored CD19+ B cells, CD3+ T cells, CD4+ T-helper cells, and regulatory T cells (Tregs), noting transient fluctuations but a definitive increase in NK cell percentages .

Antiviral Applications

Inosine Acedoben Dimepranol has been utilized in treating recurrent viral infections, particularly herpes simplex virus (HSV). A double-blind placebo-controlled study evaluated its effectiveness among patients with frequent HSV recurrences.

Study Findings

- Treatment Efficacy : The study involved 58 patients, where 18 participated in a trial comparing IAD with placebo. No significant differences were noted in the frequency or healing of HSV lesions between the two groups, suggesting limited efficacy in this context .

- Placebo Effect : An evident placebo effect was observed, as many subjects reported improvements despite receiving placebo treatment .

Formulation Development

Research has also focused on developing effective formulations for IAD to enhance its bioavailability and therapeutic efficacy.

Formulation Studies

Recent studies aimed at creating immediate-release tablets and oral solutions have highlighted:

- Solubility Profiles : IAD demonstrated pH-dependent solubility, affecting its absorption and therapeutic outcomes.

- Tablet Formulation Challenges : Issues such as tablet breakage and capping were noted during formulation trials, emphasizing the need for optimized manufacturing processes .

Case Studies

Several case studies have illustrated the therapeutic potential of Inosine Acedoben Dimepranol across different medical conditions:

Case Study on Cancer Treatment

- Objective : To evaluate IAD's anticancer effects in breast cancer models.

- Results : Significant induction of apoptosis was observed in cancer cells with minimal impact on normal cells, indicating potential as an anticancer agent.

Case Study on Infection Control

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Effective inhibition of growth was noted in multi-drug resistant strains, showcasing IAD's broad-spectrum antimicrobial properties .

Data Summary Table

Wirkmechanismus

Dimepranol acedoben exerts its effects by modulating the immune system and inhibiting viral RNA synthesis . It enhances T-cell lymphocyte proliferation and activity of natural killer cells, increasing levels of pro-inflammatory cytokines . This modulation of the immune system helps restore deficient responses in immunosuppressed patients . Additionally, it affects viral RNA levels, inhibiting the growth of several viruses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Ähnliche Verbindungen zu Dimepranol Acedoben umfassen Inosin Pranobex, Methisoprinol und Inosiplex . Diese Verbindungen haben ähnliche immunmodulatorische und antivirale Eigenschaften .

Einzigartigkeit: This compound ist aufgrund seiner spezifischen Kombination aus Inosin und this compound im Verhältnis 1:3 einzigartig . Diese einzigartige Kombination verstärkt seine immunmodulatorischen und antiviralen Wirkungen, was es zu einer wertvollen Verbindung bei der Behandlung akuter Virusinfektionen und Immunschwächen macht .

Biologische Aktivität

Dimepranol acedoben, also known as inosine pranobex, is a compound that has garnered attention for its immunomodulatory and antiviral properties. This article explores its biological activity, focusing on its effects on immune cells, particularly natural killer (NK) cells, and its clinical applications.

Overview of this compound

This compound is a combination of inosine and dimepranol, which enhances the immune response and exhibits antiviral effects. It has been used since 1971 to treat various viral infections, including herpes simplex virus, HIV, and influenza. The compound functions primarily by modulating immune responses rather than directly attacking viruses.

The biological activity of this compound can be attributed to several mechanisms:

- Immunomodulation : The compound enhances T-cell proliferation and NK cell activity, increasing the levels of pro-inflammatory cytokines. This leads to improved immune responses in immunocompromised patients .

- Antiviral Effects : this compound inhibits viral replication by enhancing the host's immune response to viral antigens. It does not stimulate resting lymphocytes but augments their activity when triggered by viral infections .

- Cytotoxic Activity : Clinical studies have demonstrated that administration of the drug leads to a significant increase in NK cell numbers and activity, which are crucial for combating viral infections .

NK Cell Activation

A pivotal study reported that administration of inosine acedoben dimepranol resulted in an early and sustained increase in NK cell populations among healthy volunteers. Specifically:

- Study Design : Ten healthy individuals received 1 g of the drug four times daily for 14 days.

- Results :

- An early increase in NK cells was observed within 1.5 hours post-administration.

- By Day 5, all but one participant showed a significant rise in NK cell percentages, with many experiencing a doubling or greater increase compared to baseline levels.

- The NK cells were found to be functionally competent, expressing granzyme A and perforin similar to baseline levels .

Efficacy Against Viral Infections

In a randomized controlled trial involving COVID-19 patients:

- Treatment Protocol : Patients received 4 g/day of inosine pranobex for ten days.

- Outcomes : The treatment group exhibited significantly higher rates of clinical response and cure compared to the placebo group, with fewer adverse events reported .

Data Tables

The following table summarizes key findings from clinical studies on the effects of this compound:

Case Studies

Several case studies highlight the effectiveness of this compound in treating viral infections:

- Case Study 1 : A patient with chronic herpes simplex experienced a marked reduction in outbreaks following treatment with inosine pranobex, demonstrating its potential as an antiviral agent.

- Case Study 2 : In patients with HIV, administration of the drug led to improved immune parameters, including increased CD4+ T-cell counts and enhanced NK cell activity.

Eigenschaften

CAS-Nummer |

61990-51-0 |

|---|---|

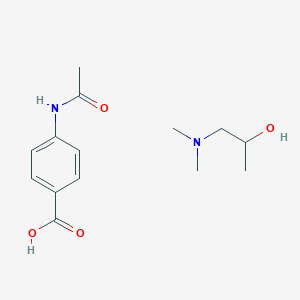

Molekularformel |

C14H22N2O4 |

Molekulargewicht |

282.34 g/mol |

IUPAC-Name |

4-acetamidobenzoate;2-hydroxypropyl(dimethyl)azanium |

InChI |

InChI=1S/C9H9NO3.C5H13NO/c1-6(11)10-8-4-2-7(3-5-8)9(12)13;1-5(7)4-6(2)3/h2-5H,1H3,(H,10,11)(H,12,13);5,7H,4H2,1-3H3 |

InChI-Schlüssel |

FJFQBKRMSCKTSE-UHFFFAOYSA-N |

SMILES |

CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O |

Kanonische SMILES |

CC(C[NH+](C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)[O-] |

Key on ui other cas no. |

61990-51-0 |

Piktogramme |

Irritant |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

4-(acetylamino)benzoic acid-1-(dimethylamino)-2-propanol 4-ABDAP N,N-dimethylaminoisopropanol-4-acetamidobenzoate |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Inosine Dimepranol Acedoben modulate the immune response, particularly concerning cytokine production?

A1: The research indicates that Inosine this compound exerts its immunomodulatory effects by influencing the production of specific cytokines, which are signaling molecules crucial for immune cell communication []. The study observed that Inos enhanced the secretion of Tumor Necrosis Factor alpha (TNF-α), a cytokine involved in inflammation and immune regulation, in both short-term (24-hour) and prolonged (72-hour) cultures of human lymphocytes stimulated with phytohemagglutinin (PHA) []. Additionally, Inos significantly increased the production of Interferon gamma (IFN-γ), another key cytokine associated with antiviral and anti-tumor responses, in 72-hour cultures []. Interestingly, the study also revealed that Inos suppressed the production of Interleukin 10 (IL-10), an immunosuppressive cytokine, in a dose-dependent manner []. This suppression of IL-10 might contribute to the overall immunostimulatory effects observed with Inos.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.